molecular formula C7H13ClO2 B14719680 (2R,3S)-3-Chloro-2-ethoxyoxane CAS No. 6559-31-5

(2R,3S)-3-Chloro-2-ethoxyoxane

Cat. No.: B14719680
CAS No.: 6559-31-5
M. Wt: 164.63 g/mol
InChI Key: OZJLVSAMSVIOFG-NKWVEPMBSA-N
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Description

(2R,3S)-3-Chloro-2-ethoxyoxane is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a six-membered oxane ring with a chlorine atom and an ethoxy group attached to specific carbon atoms, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Chloro-2-ethoxyoxane typically involves the epoxidation of alkenes followed by ring-opening reactions. One common method is the epoxidation of an alkene using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA), followed by the nucleophilic attack of an ethoxy group to form the desired oxane ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Chloro-2-ethoxyoxane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Ring-Opening Reactions: The oxane ring can be opened by nucleophiles, leading to the formation of linear or branched compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, solvent, and reaction time, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxanes, while ring-opening reactions can produce a range of linear or branched compounds with different functional groups.

Scientific Research Applications

(2R,3S)-3-Chloro-2-ethoxyoxane has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Chloro-2-ethoxyoxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the presence of the chlorine atom and the ethoxy group can influence the compound’s reactivity and selectivity in biological systems. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-Chloro-2-methoxyoxane: Similar structure but with a methoxy group instead of an ethoxy group.

    (2R,3S)-3-Bromo-2-ethoxyoxane: Similar structure but with a bromine atom instead of a chlorine atom.

    (2R,3S)-3-Chloro-2-propoxyoxane: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

(2R,3S)-3-Chloro-2-ethoxyoxane is unique due to its specific stereochemistry and the presence of both a chlorine atom and an ethoxy group. This combination of features makes it a valuable intermediate in organic synthesis and a useful tool in scientific research. Its unique reactivity and selectivity can be leveraged to develop new compounds with desired properties and activities.

Properties

CAS No.

6559-31-5

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

(2R,3S)-3-chloro-2-ethoxyoxane

InChI

InChI=1S/C7H13ClO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

OZJLVSAMSVIOFG-NKWVEPMBSA-N

Isomeric SMILES

CCO[C@H]1[C@H](CCCO1)Cl

Canonical SMILES

CCOC1C(CCCO1)Cl

Origin of Product

United States

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